molecular formula C12H12O3 B13685665 7-Ethoxy-3-methyl-2H-chromen-2-one

7-Ethoxy-3-methyl-2H-chromen-2-one

Cat. No.: B13685665
M. Wt: 204.22 g/mol
InChI Key: USRRCJHNGOYVOI-UHFFFAOYSA-N
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Description

7-Ethoxy-3-methyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Ethoxy-3-methyl-2H-chromen-2-one can be synthesized through several methods. One common method involves the reaction of methyl acetoacetate with 3-ethoxyphenol in the presence of boron trifluoride dihydrate . Another method involves the Pechmann condensation, which is a straightforward method for preparing substituted chromen-2-ones. This method uses phenols (or naphthols) and ethyl acetoacetate in the presence of a catalyst such as indium chloride (InCl3) under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-speed ball mill mixers and other mechanochemical techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the chromen-2-one core.

    Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule .

Scientific Research Applications

7-Ethoxy-3-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing other coumarin derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 7-Ethoxy-3-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert a relaxant effect on tracheal rat rings by blocking L-type calcium channels. This action is similar to that of nifedipine, a known calcium channel blocker . Additionally, it may increase intracellular cyclic AMP levels, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethoxy-3-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

7-ethoxy-3-methylchromen-2-one

InChI

InChI=1S/C12H12O3/c1-3-14-10-5-4-9-6-8(2)12(13)15-11(9)7-10/h4-7H,3H2,1-2H3

InChI Key

USRRCJHNGOYVOI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C

Origin of Product

United States

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